Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
CAS No.: 1440535-27-2
Cat. No.: VC2738927
Molecular Formula: C16H18Cl2N2O2
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440535-27-2 |
|---|---|
| Molecular Formula | C16H18Cl2N2O2 |
| Molecular Weight | 341.2 g/mol |
| IUPAC Name | ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H18Cl2N2O2/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12/h3-4,9,11,15H,2,5-8H2,1H3 |
| Standard InChI Key | OQRMBHVUTISJFK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate features a piperidine ring as its core structure. The molecular framework includes several key components:
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A piperidine ring serving as the central structural element
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A cyano-substituted 3,4-dichlorophenyl group attached at the 1-position of the piperidine
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An ethyl ester group at the 4-position of the piperidine ring
The presence of the dichlorophenyl group with chlorine atoms at positions 3 and 4 contributes significantly to the compound's physicochemical properties and potential biological interactions. The cyano group (-C≡N) adds another dimension to its reactivity profile, while the ethyl ester function provides opportunities for further chemical modifications.
Physical and Chemical Properties
The compound exhibits characteristic properties influenced by its functional groups and molecular architecture. Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C16H18Cl2N2O2 |
| Molecular Weight | 341.2 g/mol |
| Physical State | Crystalline solid at room temperature |
| Solubility | Limited water solubility; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |
| Functional Groups | Cyano, ester, tertiary amine, aromatic ring with chloro substituents |
The presence of the cyano group and the dichlorophenyl moiety influences the compound's polarity and reactivity, while the ester group contributes to its lipophilic character. These properties collectively determine its behavior in chemical reactions and biological systems.
Identification Parameters
For analytical identification and characterization, the following parameters are valuable:
| Parameter | Value |
|---|---|
| IUPAC Name | ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate |
| CAS Number | 1440535-27-2 |
| InChI | InChI=1S/C16H18Cl2N2O2/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12/h3-4,9,11,15H,2,5-8H2,1H3 |
| InChI Key | OQRMBHVUTISJFK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl |
These identification parameters are essential for database searches, spectroscopic analysis, and chemical inventory management in research settings.
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate typically involves a multi-step process that requires precise reaction conditions and reagent selection. The general synthetic pathway includes:
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Formation of the piperidine ring through cyclization reactions using appropriate precursors
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Introduction of the cyano group via nucleophilic substitution reactions
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Attachment of the 3,4-dichlorophenyl group, often through Friedel-Crafts alkylation reactions
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Esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester
These synthetic steps must be carefully controlled to ensure high yield and purity of the final product.
Reaction Conditions
The specific reaction conditions for each synthetic step are critical for successful preparation:
| Synthetic Step | Reaction Conditions | Expected Yield |
|---|---|---|
| Piperidine Ring Formation | Temperature: 120-150°C; Pressure: atmospheric; Catalyst: acid catalyst; Time: 12-24 hours | 70-80% |
| Cyano Group Introduction | Temperature: 0-25°C; Solvent: acetonitrile or DMF; Base: potassium carbonate or triethylamine; Time: 4-8 hours | 75-85% |
| Dichlorophenyl Attachment | Temperature: 60-80°C; Solvent: toluene or xylene; Catalyst: Lewis acid (AlCl3, BF3); Time: 6-12 hours | 65-75% |
| Esterification | Temperature: 70-90°C; Catalyst: concentrated sulfuric acid or p-toluenesulfonic acid; Solvent: excess ethanol; Time: 8-12 hours | 80-90% |
Biological Activity
Antimicrobial Properties
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate has demonstrated notable antimicrobial activity against several bacterial strains. Research findings indicate promising inhibitory effects against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 10 μg/mL |
These values suggest potential applications in antimicrobial research and development. The compound's effectiveness against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria indicates a broad spectrum of antimicrobial activity, which is particularly valuable in the context of increasing antibiotic resistance.
Mechanism of Action
The antimicrobial activity of Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate is believed to involve multiple molecular mechanisms:
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Interference with bacterial cell wall synthesis through interaction with peptidoglycan assembly enzymes
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Disruption of bacterial membrane integrity, possibly due to the lipophilic character conferred by the dichlorophenyl group
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Inhibition of essential bacterial enzymes involved in nucleic acid or protein synthesis
The compound's cyano group and dichlorophenyl moiety play crucial roles in its binding affinity and specificity for molecular targets in bacterial cells. The electron-withdrawing nature of these groups likely contributes to the compound's ability to interact with specific bacterial proteins or enzymes.
Scientific Applications
In Chemistry
In the field of chemistry, Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate serves as:
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A valuable building block for synthesizing more complex organic molecules
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A model compound for studying structure-activity relationships
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A substrate for investigating novel chemical transformations and reaction methodologies
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A reference compound for developing new analytical techniques
The presence of multiple functional groups makes it an excellent platform for studying functional group interconversions and selective chemical modifications.
In Biology
Biologically, this compound has been investigated for various applications:
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As a probe for studying enzyme mechanisms and inhibition kinetics
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For investigating cellular uptake and distribution patterns of piperidine-based compounds
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As a tool for exploring structure-based drug design principles
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For studying the molecular basis of antimicrobial activity
These biological applications provide insights into how structural features influence biological activities and help elucidate mechanisms of action at the molecular level.
In Medicine
The potential medical applications of Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate include:
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Development of novel antimicrobial agents, particularly against resistant strains
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Exploration as a scaffold for designing enzyme inhibitors for various therapeutic targets
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Investigation as a lead compound for drug discovery programs focused on infectious diseases
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Study as a structural template for medicinal chemistry optimization
The compound's structure allows it to target specific biological pathways, making it relevant in designing new therapeutic agents. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity.
In Industrial Processes
In industrial settings, this compound finds application in:
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The production of specialty chemicals
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Serving as an intermediate in synthesizing agrochemicals and pharmaceuticals
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Quality control and analytical method development
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Process chemistry research and development
The optimization of reaction conditions during its synthesis is crucial for ensuring high yield and purity, making it a model compound for industrial process development.
Comparative Analysis
Structural Comparison with Analogues
Comparative analysis with structurally related compounds reveals important structure-activity relationships:
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | Reference compound | Baseline properties |
| Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | Replacement of 3,4-dichloro with 4-methoxy group | Increased polarity; altered electronic properties; different receptor binding profile |
| Methyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | Methyl ester instead of ethyl ester | Slight reduction in lipophilicity; altered metabolic stability |
| 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid | Free carboxylic acid instead of ester | Increased water solubility; potential for salt formation; altered pharmacokinetics |
These structural variations influence physicochemical properties, biological activities, and potential applications in research and development.
Functional Comparison
Functional comparison focuses on how different structural elements contribute to the compound's properties and activities:
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Electron-Withdrawing Groups: The cyano group in the target compound contrasts with other electron-withdrawing substituents like sulfonyl or nitro groups in analogues, affecting reactivity, solubility, and receptor binding.
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Ester Variations: Modifications of the ester group (methyl vs. ethyl vs. higher alkyl esters) alter metabolic stability and lipophilicity.
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Aromatic Substitution Patterns: The 3,4-dichloro substitution pattern provides specific electronic and steric properties that differ from mono-substituted or differently substituted analogues, affecting binding to potential biological targets.
Research Findings and Implications
Recent research on Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate has yielded several important findings:
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Structure-Activity Relationships: Studies have demonstrated that electron-withdrawing substituents like the cyano group improve metabolic stability but may reduce bioavailability. The 3,4-dichlorophenyl group appears optimal for antimicrobial activity compared to other substitution patterns.
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Synthetic Methodology Advancements: High-yield synthetic routes have been developed, underscoring the practicality of modifying piperidine scaffolds for drug discovery applications.
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Target Identification: Research suggests that this compound may interact with specific bacterial enzymes involved in cell wall synthesis or membrane function, offering potential new avenues for antimicrobial drug development.
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Structure-Based Design: The compound serves as a valuable template for rational design of new antimicrobial agents with improved potency and selectivity.
These findings have significant implications for drug discovery, medicinal chemistry, and antimicrobial research, potentially leading to new therapeutic strategies against bacterial infections.
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